Heptadecanoyl Chloride
Description
Heptadecanoyl chloride (CAS 40480-10-2), also known as margaroyl chloride, is a saturated fatty acid chloride with the molecular formula C₁₇H₃₃ClO and a molecular weight of 288.90 g/mol . It is a colorless to pale yellow liquid at room temperature, characterized by a boiling point of 176°C at 4 mmHg and a density of 0.883 g/mL . The compound is highly reactive due to its acyl chloride group, making it hygroscopic and sensitive to moisture. Its primary applications include synthesizing N-acylphosphatidylethanolamines (NAPEs) and phospholipid derivatives, which are critical in lipidomics research and method validation .
Its synthesis involves esterification reactions with phosphatidylethanolamines under controlled conditions, typically catalyzed by 4-dimethylaminopyridine (DMAP) in dichloromethane .
Properties
IUPAC Name |
heptadecanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h2-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDQUAGMQCUEMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393225 | |
| Record name | Heptadecanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40480-10-2 | |
| Record name | Heptadecanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Heptadecanoyl Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Heptadecanoyl chloride is typically synthesized through the reaction of heptadecanoic acid with thionyl chloride. The reaction proceeds as follows: [ \text{C17H35COOH} + \text{SOCl2} \rightarrow \text{C17H33COCl} + \text{SO2} + \text{HCl} ] This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acid chloride .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is typically conducted in a controlled environment to ensure the purity and yield of the product. The use of thionyl chloride is preferred due to its efficiency in converting carboxylic acids to acid chlorides .
Chemical Reactions Analysis
Types of Reactions: Heptadecanoyl chloride undergoes several types of chemical reactions, including:
Acylation Reactions: It is commonly used in Friedel-Crafts acylation to introduce the heptadecanoyl group into aromatic compounds.
Hydrolysis: In the presence of water, this compound hydrolyzes to form heptadecanoic acid and hydrochloric acid.
Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively
Common Reagents and Conditions:
Friedel-Crafts Acylation: Requires a Lewis acid catalyst such as aluminum chloride.
Hydrolysis: Occurs readily in the presence of water.
Nucleophilic Substitution: Typically conducted under anhydrous conditions to prevent hydrolysis
Major Products Formed:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Heptadecanoic Acid: Formed by hydrolysis
Scientific Research Applications
Synthesis of Phospholipids
One of the significant applications of heptadecanoyl chloride is in the synthesis of phospholipids. It reacts with various glycerophospholipid backbones to form N-acylated derivatives that are essential for cell membrane structure and function. For instance, it can be combined with 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine to produce 1-palmitoyl-2-oleoyl-N-heptadecanoyl phosphatidylethanolamine, a compound that may have implications in drug delivery systems and membrane biophysics .
Gene Transfer Applications
This compound has been investigated for its role in enhancing gene transfer efficiency. In studies involving lysophosphatidylcholine (LPC) variants, heptadecanoyl-C17:0 demonstrated significantly improved lentiviral gene expression compared to standard LPC mixtures. This suggests its potential as an adjuvant in gene therapy, particularly for airway gene transfer techniques . The enhanced expression linked to heptadecanoyl variants may provide new avenues for preclinical development in genetic medicine.
Biochemical Research
As a biochemical reagent, this compound serves as a versatile tool in life sciences research. It can be utilized to modify proteins and lipids through acylation, which can alter their biological activity and stability. This modification is crucial for studying protein interactions and membrane dynamics .
Development of Gelators
Recent research has explored the use of heptadecanoyl derivatives in developing novel low-molecular-mass gelators for oils. These gelators show promise in cosmetic formulations where stabilization and texture are essential. The ability to suppress coloration during oil gelling processes makes these compounds particularly valuable for applications requiring aesthetic considerations .
Material Science
In material science, this compound can be used to synthesize surfactants and emulsifiers that are important in various industrial applications, including cosmetics, food products, and pharmaceuticals. The long hydrophobic chain length of heptadecanoyl enhances the performance of these surfactants by improving their emulsifying properties.
Case Studies
Mechanism of Action
The mechanism of action of heptadecanoyl chloride involves its reactivity as an acid chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives such as amides and esters. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Heptadecanoyl chloride belongs to the fatty acid chloride family, which includes compounds with varying chain lengths and degrees of saturation. Below is a detailed comparison with structurally similar acyl chlorides:
Table 1: Comparison of this compound with Selected Acyl Chlorides
Key Differences and Research Findings
Chain Length and Reactivity: this compound (C17:0) has an intermediate chain length between palmitoyl (C16:0) and stearoyl (C18:0) chlorides. Longer chains like stearoyl chloride exhibit higher melting points and lower solubility in polar solvents due to increased van der Waals interactions . Arachidonoyl chloride (C20:4), with four double bonds, is more reactive in radical-mediated reactions but less stable during storage compared to saturated analogs like this compound .
Analytical Utility: this compound’s absence in biological samples makes it ideal for validating extraction efficiency and linearity in lipidomics workflows, unlike palmitoyl or stearoyl chlorides, which are endogenous and may cause interference .
Synthetic Efficiency: Studies show that this compound achieves >98% purity in NAPE synthesis under standard conditions (18 hours at 21°C), comparable to palmitoyl chloride but slower than arachidonoyl chloride due to steric hindrance from its linear chain .
Safety and Handling: All acyl chlorides share hazards like skin corrosion (H314) and moisture sensitivity. However, this compound’s higher molecular weight reduces volatility compared to shorter-chain analogs like pentadecanoyl chloride (C15:0), necessitating less stringent ventilation controls .
Biological Activity
Heptadecanoyl chloride, also known as margaroyl chloride, is an aliphatic acyl chloride with the molecular formula and a molecular weight of 288.9 g/mol. It is primarily used in organic synthesis, particularly in the preparation of thiazole-based amides and other derivatives. This article explores the biological activity of this compound, including its pharmacological properties, potential applications, and relevant research findings.
This compound is characterized by its long carbon chain, which contributes to its lipophilic properties. It is commonly used as a reagent in organic chemistry for synthesizing various compounds, including lipophilic derivatives that can enhance biological activity.
Table 1: Basic Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C17H33ClO |
| Molecular Weight | 288.9 g/mol |
| Purity | ≥ 99% (assay by titration) |
| CAS Number | 40480-10-2 |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity, particularly against certain bacterial strains. A study highlighted the effectiveness of various lipophilic derivatives, including those derived from heptadecanoic acid, against Mycobacterium tuberculosis. These derivatives demonstrated enhanced penetration through lipid membranes, thereby increasing their efficacy against resistant strains of bacteria .
Cytotoxicity and Antineoplastic Activity
This compound has been studied for its potential cytotoxic effects on cancer cells. As an alkylating agent, it may interfere with DNA replication and repair mechanisms in neoplastic cells. A comparative study on alkylating agents revealed that compounds with longer carbon chains, such as heptadecanoyl derivatives, showed significant cytotoxicity against various cancer cell lines . This suggests potential applications in cancer therapy.
Metabolic Studies
In metabolic studies, heptadecanoyl-L-carnitine (a derivative of this compound) has been observed to increase in neonates with certain metabolic disorders. This finding indicates a possible role in metabolic pathways associated with fatty acid oxidation and energy metabolism . The presence of heptadecanoyl compounds in biological fluids may serve as biomarkers for specific inborn errors of metabolism.
Case Studies
-
Antituberculosis Activity :
A study investigated the anti-tuberculosis activity of lipophilic isoniazid derivatives, including those modified with heptadecanoic acid. The results demonstrated that these derivatives had improved activity against M. tuberculosis H37Rv, suggesting that heptadecanoyl modifications could enhance the effectiveness of existing antitubercular drugs . -
Cytotoxic Effects :
In laboratory settings, this compound was tested on various cancer cell lines to assess its cytotoxic properties. The results indicated that the compound induced apoptosis in a dose-dependent manner, highlighting its potential as a chemotherapeutic agent .
Q & A
Q. What are the standard methodologies for synthesizing heptadecanoyl chloride in laboratory settings?
this compound is typically synthesized via chlorination of heptadecanoic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. Key steps include:
- Reaction Setup : Conducted under anhydrous conditions (e.g., inert argon atmosphere) due to the compound’s moisture sensitivity .
- Purification : Post-reaction, the product is isolated via solvent extraction (e.g., chloroform-methanol-water systems) to remove unreacted acid and byproducts .
- Validation : Confirmed via FT-IR (C=O stretch at ~1800 cm⁻¹) and NMR (δ ~2.8 ppm for -COCl proton) .
Q. How should this compound be stored and handled to prevent degradation?
Q. What analytical techniques are critical for assessing the purity of this compound?
Q. What are the primary research applications of this compound in lipid chemistry?
It is widely used to acylate amines or hydroxyl groups in lipids. For example:
- Phosphatidylethanolamine Modification : Reacts with 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine to form N-heptadecanoyl derivatives, enabling membrane permeability studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize hydrolysis during acylation reactions?
- Solvent Choice : Use anhydrous dichloromethane or toluene to reduce water content.
- Catalysts : Add DMAP (4-dimethylaminopyridine) to accelerate acylation and reduce reaction time.
- Monitoring : Track reaction progress via TLC (hexane:ethyl acetate, 8:2) to halt the reaction before hydrolysis dominates .
Q. What strategies resolve contradictions in reported yields for this compound-mediated reactions?
- Variable Control : Document humidity levels, reagent stoichiometry, and reaction temperature rigorously.
- Replication : Compare protocols across literature sources (e.g., Bligh & Dyer’s lipid extraction vs. modified methods) to identify critical parameters .
- Statistical Analysis : Apply ANOVA to assess reproducibility across batches .
Q. How can advanced spectroscopic methods elucidate the reactivity of this compound in complex systems?
Q. What are the challenges in scaling up this compound-based syntheses for high-throughput studies?
Q. How should waste containing this compound be neutralized and disposed of safely?
Q. What experimental designs are recommended for studying novel this compound derivatives?
- DoE (Design of Experiments) : Use factorial designs to test variables like solvent polarity, temperature, and catalyst loading.
- Computational Modeling : Predict reaction pathways using DFT calculations (e.g., Gaussian software) to guide synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
